(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known by its chemical name (2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid hydrochloride, is a synthetic amino acid derivative. This compound is characterized by its molecular formula and a molecular weight of 253.73 g/mol. It is primarily used in biochemical research and pharmaceutical applications due to its structural similarity to naturally occurring amino acids.
The synthesis of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves several key steps:
Technical details regarding temperature control, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride can be described as follows:
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl
JWNUXAHYKKBLRA-LEUCUCNGSA-N
The compound features a hexanoic acid backbone with amino groups that confer its properties as an amino acid derivative. The presence of a hydrochloride salt enhances its solubility in aqueous solutions .
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride can participate in various chemical reactions typical of amino acids:
The physical and chemical properties of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride include:
These properties are essential for determining the appropriate handling and application methods in laboratory settings.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several scientific uses:
This compound's unique properties make it valuable in both research and applied sciences, particularly within the fields of biochemistry and pharmacology.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: